molecular formula C16H13N3O2 B2396560 2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid CAS No. 1267439-54-2

2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid

Cat. No. B2396560
CAS RN: 1267439-54-2
M. Wt: 279.299
InChI Key: QCEVJEHMLDUGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid” is a chemical compound with the empirical formula C16H13N3O2 and a molecular weight of 279.29 . It is a solid in form .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(O)CC1=C(C2=CC=CC=C2)N(N=N1)C3=CC=CC=C3 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthetic Routes and Physical-Chemical Properties

The synthesis of derivatives of 2-(1,5-diphenyl-1H-1,2,3-triazol-4-yl)acetic acid and their physical-chemical properties have been a subject of interest. For instance, Salionov (2015) explored the synthesis of esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, evaluating their physical and chemical properties and acute toxicity. The study found that these compounds showed potential biological activities like analgesic, neuroleptic, and anti-inflammatory effects (Salionov, 2015).

Biological Activity and Applications

Different studies have highlighted the potential biological activities of this compound derivatives. For instance, Modzelewska-Banachiewicz et al. (2009) examined the antiviral and immunomodulating activity of certain derivatives (Modzelewska-Banachiewicz et al., 2009). Furthermore, Tyrkov and Yurtaeva (2020) developed a method for synthesizing specific derivatives and investigated their reaction with diazomethane, indicating potential for diverse applications (Tyrkov & Yurtaeva, 2020).

Antimicrobial and Antioxidant Potential

The antimicrobial and antioxidant potential of certain derivatives of this compound have been explored. Holla et al. (2005) characterized new 1,2,3-triazole derivatives and screened them for their antimicrobial activity (Holla et al., 2005). Additionally, DA Cunha Lima et al. (2021) synthesized new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and evaluated their antioxidant activities, finding moderate antioxidant activity in some compounds (DA Cunha Lima et al., 2021).

Chromotropic Properties and Photophysical Studies

The chromotropic properties and photophysical studies of derivatives have been investigated. Sakaino (1983) explored the structures and chromotropic properties of imidazole derivatives produced from specific compounds, showing notable chromotropism and photochromic behavior (Sakaino, 1983). Padalkar et al. (2015) synthesized novel fluorescent triazolyl derivatives and evaluated their photophysical properties, observing absorption in the ultraviolet region and emission in the blue region (Padalkar et al., 2015).

Future Directions

The future directions for “2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid” and similar compounds could involve further exploration of their anticancer properties . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

2-(1,5-diphenyltriazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-15(21)11-14-16(12-7-3-1-4-8-12)19(18-17-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEVJEHMLDUGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.